2,3-Dichloro-5-methoxypyridine
Overview
Description
2,3-Dichloro-5-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO . It is used in various chemical reactions and has a molecular weight of 178.02 .
Synthesis Analysis
The synthesis of 2,3-Dichloro-5-methoxypyridine involves various methodologies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-methoxypyridine consists of a pyridine ring with two chlorine atoms and one methoxy group attached to it .Chemical Reactions Analysis
2,3-Dichloro-5-methoxypyridine is used as a chemical intermediate in various reactions . It has been used in the synthesis of substituted pyridines with diverse functional groups .Physical And Chemical Properties Analysis
2,3-Dichloro-5-methoxypyridine is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 242.7±35.0 °C at 760 mmHg .Scientific Research Applications
Spectroscopic and Molecular Modelling Studies
- Spectroscopic and Thermal Studies : The charge transfer interaction between related compounds, such as 5-amino-2-methoxypyridine and chloranilic acid, has been investigated using spectroscopic methods. These studies contribute to understanding the stability and formation of complexes in various solvents, which is crucial for applications in molecular modeling and design (Alghanmi & Habeeb, 2015).
Chemical Synthesis and Characterization
- Synthesis of Derivatives : Research has focused on synthesizing derivatives from related compounds like 2-chloro- and 2-methoxypyridine, examining the pathways and mechanisms involved. This is essential for developing novel compounds for various applications (Gros, Choppin & Fort, 2003).
- Synthesis and Analysis of Nitropyridine : The synthesis of compounds like 3-Methoxy-5-chloro-2,6-dinitropyridine from 3,5-dichloropyridine, through processes like substitution and nitration, is a key area of research. The structural identification of these compounds is critical for their application in various scientific fields (Jianlong, 2007).
Pharmaceutical and Medicinal Chemistry Applications
- Cytotoxic Activity Assessment : Studies on 2-methoxypyridine derivatives have been conducted to assess their cytotoxic activities against cancer cell lines. This is significant for the development of new anticancer agents (Al‐Refai et al., 2019).
- Synthesis of Alkaloids : The use of methoxypyridines in the synthesis of Lycopodium alkaloids, such as lycoposerramine R, highlights their importance in the field of organic synthesis and pharmaceuticals (Bisai & Sarpong, 2010).
Photophysical and Computational Studies
- Photophysical and Computational Analysis : The investigation of the vibrational and electronic spectra of related compounds, such as 2-chloro-6-methoxypyridine, is crucial for understanding their photophysical properties. This research contributes to the field of material science, particularly in the design of novel fluorescent materials (Arjunan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2,3-dichloro-5-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHLCLPLUWFPFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660570 | |
Record name | 2,3-Dichloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-methoxypyridine | |
CAS RN |
885168-12-7 | |
Record name | 2,3-Dichloro-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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